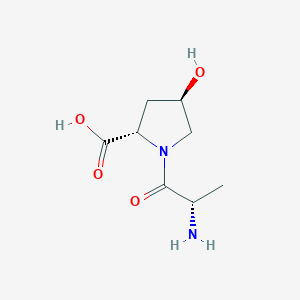
8-Isoprostaglandin F2|A-13C5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Isoprostaglandin F2|A-13C5 is a stable isotope-labeled analog of 8-Isoprostaglandin F2 alpha, a type of isoprostane. Isoprostanes are prostaglandin-like compounds produced through the non-enzymatic peroxidation of arachidonic acid, a polyunsaturated fatty acid found in the phospholipids of cell membranes. These compounds are considered reliable biomarkers for oxidative stress in vivo and have been implicated in various pathological conditions, including cardiovascular diseases, asthma, and cancer .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Isoprostaglandin F2|A-13C5 typically involves the incorporation of carbon-13 isotopes into the molecular structure of 8-Isoprostaglandin F2 alpha. This process can be achieved through the following steps:
Oxidation of Arachidonic Acid: The initial step involves the non-enzymatic peroxidation of arachidonic acid to form 8-Isoprostaglandin F2 alpha.
Isotope Labeling: The incorporation of carbon-13 isotopes is achieved through chemical synthesis, where carbon-13 labeled precursors are used in the reaction to produce this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Hydrolysis: Hydrolysis of lipoprotein or phospholipid-coupled 8-Isoprostaglandin F2 alpha is required to measure both free and esterified isoprostane.
Purification: The product is purified using techniques such as liquid chromatography to separate the desired compound from impurities.
化学反应分析
Types of Reactions
8-Isoprostaglandin F2|A-13C5 undergoes various chemical reactions, including:
Oxidation: It can be further oxidized under oxidative stress conditions to form other isoprostanes.
Reduction: Reduction reactions can convert it into different prostaglandin analogs.
Substitution: It can undergo substitution reactions where functional groups are replaced with other chemical groups.
Common Reagents and Conditions
Oxidation: Reactive oxygen species are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various chemical reagents depending on the desired substitution.
Major Products
Oxidation: Formation of other isoprostanes.
Reduction: Formation of reduced prostaglandin analogs.
Substitution: Formation of substituted prostaglandin derivatives.
科学研究应用
8-Isoprostaglandin F2|A-13C5 has numerous scientific research applications, including:
作用机制
8-Isoprostaglandin F2|A-13C5 exerts its effects through the following mechanisms:
Oxidative Stress Indicator: It serves as a reliable biomarker for oxidative stress, indicating the level of reactive oxygen species in the body.
Vasoconstriction: Acts as a potent vasoconstrictor, affecting blood vessel function.
Cell Signaling: Involved in cell signaling pathways related to inflammation and oxidative stress.
相似化合物的比较
Similar Compounds
8-Isoprostaglandin F2 alpha: The non-labeled analog of 8-Isoprostaglandin F2|A-13C5.
8-Hydroxy-2-Deoxyguanosine: Another biomarker for oxidative stress.
Prostaglandin F2 alpha: A related prostaglandin involved in various physiological processes.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise quantification and tracking in scientific studies. This makes it particularly valuable in research applications where accurate measurement of oxidative stress biomarkers is crucial .
属性
分子式 |
C20H34O5 |
|---|---|
分子量 |
359.44 g/mol |
IUPAC 名称 |
(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl](1,2,3,4,5-13C5)hept-5-enoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,18-,19+/m0/s1/i4+1,5+1,8+1,11+1,20+1 |
InChI 键 |
PXGPLTODNUVGFL-XLVMNKDMSA-N |
手性 SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@H]1C/C=[13CH]\[13CH2][13CH2][13CH2][13C](=O)O)O)O)O |
规范 SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-tert-butoxy[(5M)-5-{2-[(2-chloro-6-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}-4-(4,4-dimethylpiperidin-1-yl)-2-methylpyridin-3-yl]acetic acid](/img/structure/B12385126.png)

![(6Z,9Z,28Z,31Z)-19-[4-(dimethylamino)butyl]heptatriaconta-6,9,28,31-tetraen-19-ol](/img/structure/B12385140.png)


![[1,1,2,3,3-pentadeuterio-1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate](/img/structure/B12385154.png)





![6-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]hexyl-triphenylphosphanium;bromide](/img/structure/B12385168.png)
![N-cyclopropyl-3-(1-methyltriazol-4-yl)-4-[(1S)-1-pyridin-2-ylethoxy]benzamide](/img/structure/B12385169.png)
